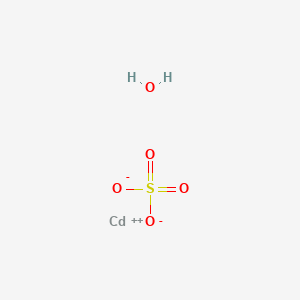
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMP-811 involves multiple steps, starting with the preparation of the biphenyl tetrazole intermediate. This intermediate is then coupled with an imidazole derivative to form the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out at room temperature .
Industrial Production Methods
Industrial production of DMP-811 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
DMP-811 undergoes various chemical reactions, including:
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Hydrogen gas and palladium on carbon under atmospheric pressure.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
DMP-811 has a wide range of scientific research applications, including:
Mechanism of Action
DMP-811 exerts its effects by binding to and inhibiting angiotensin II receptors. This inhibition prevents the binding of angiotensin II, a peptide hormone that causes blood vessels to constrict. By blocking this action, DMP-811 helps to relax blood vessels, thereby reducing blood pressure . The molecular targets involved include the angiotensin II type 1 receptor, which is a key player in the regulation of blood pressure .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Similar to losartan, used for the same therapeutic purposes.
Irbesartan: Another compound in the same class, with similar applications.
Uniqueness of DMP-811
DMP-811 is unique due to its high potency and selectivity for angiotensin II receptors. It has shown promising results in preclinical studies, particularly in terms of its pharmacokinetic properties and efficacy in reducing blood pressure . Compared to other similar compounds, DMP-811 has a distinct chemical structure that contributes to its unique pharmacological profile .
Properties
CAS No. |
139964-19-5 |
|---|---|
Molecular Formula |
C23H24N6O2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-ethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C23H24N6O2/c1-3-7-20-24-19(4-2)21(23(30)31)29(20)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-25-27-28-26-22/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,30,31)(H,25,26,27,28) |
InChI Key |
OFYWYKMCRWMPPQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)CC |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)CC |
| 139964-19-5 | |
Synonyms |
4-ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid DMP 811 DMP-811 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde](/img/structure/B147897.png)










